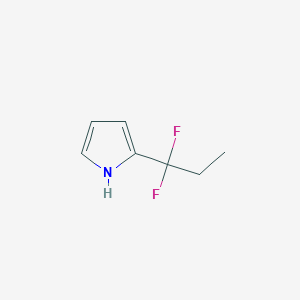

2-(1,1-difluoropropyl)-1H-pyrrole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,1-difluoropropyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N/c1-2-7(8,9)6-4-3-5-10-6/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKGPMZPNJPBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies of 2 1,1 Difluoropropyl 1h Pyrrole

Strategies for Introducing the 1,1-Difluoropropyl Moiety to Pyrrole (B145914) Scaffolds

The synthesis of 2-(1,1-difluoropropyl)-1H-pyrrole can be approached through two primary strategic disconnections: constructing the pyrrole ring with the fluorine-containing substituent already in place, or by introducing the 1,1-difluoropropyl group onto a pre-existing pyrrole ring.

Pyrrole Ring Construction via Fluorine-Containing Precursors

One of the most robust methods for the synthesis of substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This approach is highly adaptable and its success hinges on the availability of the requisite 1,4-dicarbonyl precursor. alfa-chemistry.com For the synthesis of this compound, the key intermediate would be 3,3-difluorohexane-1,4-dione.

The general reaction scheme for the Paal-Knorr synthesis is depicted below:

Table 1: Paal-Knorr Pyrrole Synthesis

| Reactants | Conditions | Product |

|---|---|---|

| 1,4-Dicarbonyl Compound, Ammonia/Primary Amine | Acidic or neutral conditions | Substituted Pyrrole |

While the specific synthesis of 3,3-difluorohexane-1,4-dione is not widely documented, its formation could be envisioned through various fluorination strategies applied to a suitable hexane-1,4-dione precursor. Once obtained, the cyclization with ammonia would proceed, likely under acidic conditions, to yield the target this compound.

Another powerful strategy for pyrrole ring construction is the [3+2] cycloaddition reaction. researchgate.netnih.gov The Van Leusen pyrrole synthesis, for instance, utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with Michael acceptors. nih.gov To apply this to the target molecule, a suitable Michael acceptor, such as 1,1-difluoropent-1-en-3-one, would be required. The reaction would proceed under basic conditions to furnish a substituted pyrrole. nih.gov

Difluoroalkylation Reactions and Precursor Functionalization

An alternative to building the pyrrole ring from scratch is the direct functionalization of a pre-formed pyrrole scaffold. This can be approached by either direct difluoroalkylation or by building the 1,1-difluoropropyl group in a stepwise manner from a functionalized pyrrole precursor.

Direct C-H difluoromethylation of heterocycles has been achieved using photoredox catalysis, though this typically introduces a -CF₂H group. nih.gov A hypothetical extension of this could involve a radical-based approach to introduce the entire 1,1-difluoropropyl group, though specific reagents for this transformation are not well-established.

A more plausible stepwise approach would involve the functionalization of a readily available pyrrole derivative, such as 2-acylpyrroles. organic-chemistry.orgmdpi.comnih.gov For instance, starting with 2-propionyl-1H-pyrrole, the gem-difluoro group could be introduced at the carbon alpha to the carbonyl. This transformation is a key step in the synthesis of many gem-difluorinated compounds.

Direct Fluorination Techniques Applied to Pyrrole Systems

Direct fluorination of an existing alkyl side chain on the pyrrole ring presents a formidable challenge due to the high reactivity of the pyrrole nucleus itself.

Electrophilic Fluorination Approaches Utilizing Reagents (e.g., Selectfluor)

Electrophilic fluorinating agents, with Selectfluor being a prominent example, are widely used for the introduction of fluorine. nih.gov However, the direct fluorination of the pyrrole ring with such reagents is often complicated by the electron-rich nature of the heterocycle, which can lead to polymerization and the formation of multiple products. psu.edu The outcome of these reactions is highly dependent on the substituents already present on the pyrrole ring.

A potential, albeit challenging, route could involve the fluorination of a 2-propyl-1H-pyrrole precursor. The reaction conditions would need to be carefully controlled to favor fluorination at the benzylic-like position of the propyl group over reaction on the pyrrole ring itself. The use of N-protecting groups on the pyrrole could help to modulate the reactivity of the ring and direct the fluorination to the desired position.

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination offers an alternative to electrophilic methods for introducing fluorine. nih.gov This approach typically involves the displacement of a leaving group by a fluoride (B91410) ion source. In the context of synthesizing this compound, a potential strategy would start from a precursor such as 2-(1,1-dihydroxypropyl)-1H-pyrrole or 2-(1-oxopropyl)-1H-pyrrole.

The conversion of a ketone to a gem-difluoride can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This transformation would be a key step in a multi-step synthesis starting from 2-propionyl-1H-pyrrole.

Advanced Synthetic Protocols

The development of novel synthetic methods continues to provide new avenues for the synthesis of complex fluorinated molecules. Modern catalytic approaches, including those utilizing transition metals, offer the potential for more direct and efficient routes. For example, cross-coupling reactions could be envisioned to attach a pre-formed 1,1-difluoropropyl unit to a suitably functionalized pyrrole, such as a 2-halopyrrole.

Furthermore, advancements in C-H activation and functionalization may one day allow for the direct and selective introduction of a 1,1-difluoropropyl group onto the C2 position of the pyrrole ring, bypassing the need for pre-functionalized starting materials.

Metal-Catalyzed Cyclization and Cross-Coupling Strategies for Pyrrole Formation

The formation of the pyrrole ring often relies on powerful transition metal-catalyzed reactions that can construct the heterocyclic core through cyclization and cross-coupling events. These strategies offer a versatile and efficient means to create complex pyrroles from simpler starting materials. Transition metals such as palladium, rhodium, ruthenium, and cobalt are instrumental in activating C-H bonds and promoting the annulation of alkenes, which are abundant and versatile chemical feedstocks. rsc.org

One prominent strategy involves the intramolecular cyclization of a suitably functionalized precursor, followed by a cross-coupling reaction to introduce additional complexity. For instance, a nickel/diamine catalyst system has been shown to be effective in the catalytic asymmetric synthesis of related heterocyclic structures like dihydrobenzofurans and indanes. nih.gov This process involves a sequence of transmetalation and β-migratory insertion, which creates two new carbon-carbon bonds and a stereocenter. Such methods highlight the potential for creating highly functionalized cyclic compounds with high levels of control. nih.gov

Another approach is the tandem cyclization/cross-coupling reaction, where a single catalyst orchestrates multiple transformations in one pot. For example, a silver(I)-catalyzed reaction of enynones with iodonium ylides has been developed for the synthesis of 2-alkenylfurans, demonstrating the construction of a carbon-carbon double bond through the cross-coupling of a metal-carbene complex. rsc.org While this example yields a furan, the underlying principle of tandem cyclization/cross-coupling is broadly applicable to the synthesis of other five-membered heterocycles, including pyrroles. The choice of metal catalyst is crucial, with various transition metals enabling different types of cycloadditions, such as the [5+2] and [3+2] cycloadditions of vinylcyclopropanes. nih.gov

| Catalyst System | Reaction Type | Key Features | Potential Application for Fluorinated Pyrroles |

|---|---|---|---|

| Nickel/Diamine | Asymmetric Cyclization/Cross-Coupling | Forms C-C bonds and a stereocenter; good enantioselectivity. | Synthesis of chiral fluorinated pyrrolidine precursors. |

| Silver(I) | Tandem Cyclization/Cross-Coupling | Couples metal-carbenes with iodonium ylides to form C=C bonds. rsc.org | Introduction of alkenyl substituents onto a pre-formed fluorinated pyrrole ring. |

| Palladium, Rhodium, Ruthenium | Heteroannulative Difunctionalization | High atom- and step-economy via C-H activation of alkenes. rsc.org | Direct construction of the fluorinated pyrrole core from simple alkenes and nitrogen sources. |

Rhodium-Catalyzed Transannulation of N-Fluoroalkyl-1,2,3-Triazoles

A highly effective and specific method for synthesizing N-fluoroalkyl pyrroles is the rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction involves the ring-opening of the triazole followed by a cycloaddition with a coupling partner, such as an alkyne, to form the pyrrole ring. rsc.org

This methodology provides a direct route to N-(per)fluoroalkyl-substituted five-membered heterocycles, which were previously difficult to access. dntb.gov.ua The reaction proceeds via the formation of a rhodium carbenoid intermediate from the triazole, which then reacts with the alkyne. nih.gov A key advantage of this method is its applicability to a variety of substituted triazoles and alkynes, allowing for the synthesis of a diverse library of fluorinated pyrroles. rsc.org

Notably, the regioselectivity of the reaction can be influenced by the choice of the alkyne substituent. Reactions with aliphatic alkynes tend to show higher regioselectivity, affording predominantly N-perfluoroalkyl-3,4-disubstituted pyrroles, whereas reactions with aromatic alkynes often yield a mixture of 3,4- and 2,4-disubstituted pyrrole isomers. beilstein-journals.orgnih.gov This method is also significant because it does not typically require a silver(I) co-catalyst, which is often needed in similar transannulation reactions of N-sulfonyl-1,2,3-triazoles. beilstein-journals.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. bohrium.com This technique is particularly beneficial for the synthesis of fluorinated pyrroles, where conventional heating methods may require long reaction times or high temperatures, leading to potential degradation of products. pensoft.net

The rhodium-catalyzed transannulation of N-(per)fluoroalkyl-1,2,3-triazoles, for example, is often performed under microwave heating conditions. beilstein-journals.orgrsc.org This approach significantly reduces reaction times and can lead to cleaner reaction profiles with easier work-up procedures. pensoft.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can enhance the efficiency of various pyrrole synthesis strategies, including the Paal-Knorr, Hantzsch, and Barton-Zard reactions. bohrium.compensoft.net

The application of microwave energy has been shown to be effective in the fluorination of pyrrole rings as well. For instance, the treatment of 2-acylpyrroles with the fluorinating agent Selectfluor under microwave conditions results in the fluorination of the pyrrole ring at the 5-position. nih.gov This demonstrates that microwave assistance is not only valuable for constructing the pyrrole core but also for its subsequent functionalization with fluorine atoms. The adoption of microwave technology aligns with the principles of green chemistry by reducing energy consumption and reaction times. bohrium.com

| Synthetic Method | Role of Microwave Irradiation | Observed Advantages | Reference Example |

|---|---|---|---|

| Rhodium-Catalyzed Transannulation | Reaction activation | Significantly reduced reaction times. | Synthesis of N-perfluoroalkyl-disubstituted pyrroles. beilstein-journals.org |

| Paal-Knorr Condensation | Acceleration of cyclization | Higher yields, faster reactions, reduced energy input. pensoft.net | General synthesis of N-substituted pyrroles. |

| Direct Fluorination | Activation of fluorinating agent | Efficient fluorination of the pyrrole ring in the 5-position. nih.gov | Synthesis of fluorohymenidin from 2-acylpyrroles. nih.gov |

| Hantzsch-type Reactions | Enabling solvent-free conditions | High yields and cleaner reaction profiles. pensoft.net | One-pot synthesis of 2-pyrrolin-5-ones. pensoft.net |

Green Chemistry Principles in the Synthesis of Fluorinated Pyrroles

The synthesis of fluorinated pyrroles is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org This involves developing cleaner, more efficient, and safer methodologies. semanticscholar.org For fluorinated compounds, this includes creating more general and efficient ways to introduce fluorine or fluoroalkyl groups into molecules. dovepress.com Sustainable approaches, such as an iridium-catalyzed synthesis that uses renewable alcohols as starting materials and eliminates hydrogen gas as the only byproduct, exemplify these principles in action. nih.gov

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Synthetic routes with high atom economy are inherently more sustainable as they generate less waste.

Addition reactions are considered highly atom-economical because all reactant atoms are incorporated into the final product. rsc.org In contrast, many traditional named reactions, such as the Wittig reaction, suffer from poor atom economy due to the formation of stoichiometric amounts of byproducts (e.g., triphenylphosphine oxide), which constitute a significant mass of waste relative to the product. rsc.org

In the context of pyrrole synthesis, designing reactions that proceed via domino or tandem sequences can maximize atom economy. For instance, a method for synthesizing multi-substituted pyrroles from aziridines is described as highly atom-economical, with all reactant atoms being incorporated into the final product except for the elimination of a water molecule. nih.gov Similarly, catalyst-based approaches that prevent the use of expensive and poorly atom-economical reagents are favored. nih.gov The development of such strategies is crucial for the large-scale, sustainable production of complex molecules like this compound.

Sustainable Solvent Selection and Reaction Conditions

The choice of solvent is a critical aspect of green chemistry, as solvents often account for the majority of waste generated in a chemical process. ijsr.net Traditional organic solvents like chloroform, dichloromethane, and benzene are hazardous and contribute to pollution. ijsr.net Therefore, a major focus is on replacing these with environmentally benign alternatives or eliminating them altogether.

Sustainable solvents include water, supercritical fluids (like CO2), ionic liquids, and solvents derived from renewable biomass. ijsr.nettext2fa.ir Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. ijsr.net The Paal-Knorr condensation, a common method for pyrrole synthesis, has been successfully performed in water using surfactants like sodium dodecyl sulfate (SDS) to solubilize the organic substrates, resulting in an efficient and environmentally friendly process. researchgate.net

Solvent-free, or neat, reaction conditions represent the ideal scenario from a green chemistry perspective. nih.gov A manganese-catalyzed synthesis of pyrroles from 1,4-diols and primary amines has been developed to run under solvent-free conditions, producing only water and hydrogen as byproducts. nih.gov Similarly, some microwave-assisted syntheses of pyrroles can be conducted without a solvent, further enhancing their green credentials. pensoft.net Adopting these sustainable solvents and conditions is essential for minimizing the environmental impact of synthesizing fluorinated pyrroles.

Chemical Reactivity and Transformations of 2 1,1 Difluoropropyl 1h Pyrrole

Reactivity of the Pyrrole (B145914) Nucleus with 1,1-Difluoropropyl Substitution

The electronic properties of the 1,1-difluoropropyl group reshape the characteristic reactions of the pyrrole ring, particularly its engagement with electrophiles and its tendency to undergo oxidation.

Unsubstituted pyrrole readily undergoes electrophilic aromatic substitution, with a strong preference for the C-2 (α) position. onlineorganicchemistrytutor.comyoutube.com This selectivity is due to the superior resonance stabilization of the cationic intermediate (arenium ion) formed during C-2 attack, which can be delocalized over three atoms, compared to only two for C-3 (β) attack. onlineorganicchemistrytutor.comyoutube.com

The presence of the strongly electron-withdrawing 2-(1,1-difluoropropyl) group, however, alters this pattern significantly. This group deactivates the pyrrole ring towards electrophilic attack by reducing its electron density. The deactivating effect is most pronounced at the adjacent C-3 and C-5 positions. Consequently, electrophilic substitution is expected to be slower than in unsubstituted pyrrole and directed primarily to the C-4 position, and to a lesser extent, the C-3 position. This redirection is analogous to the behavior observed in other pyrroles bearing electron-withdrawing groups at the C-2 or N-1 position, where substitution is often directed to the β-position. researchgate.net For instance, N-protected pyrroles with electron-withdrawing groups have shown unprecedented para-selective (C-4) insertion reactions. scitechdaily.com

Table 1: Predicted Electrophilic Substitution Patterns

| Position | Reactivity in Unsubstituted Pyrrole | Predicted Reactivity in 2-(1,1-Difluoropropyl)-1H-pyrrole | Rationale |

|---|---|---|---|

| C-2 (α) | Most reactive; major product. onlineorganicchemistrytutor.com | Site is occupied by the substituent. | No substitution possible. |

| C-3 (β) | Less reactive; minor product. onlineorganicchemistrytutor.com | Strongly deactivated; minor product expected. | Inductive electron-withdrawal from the adjacent C-2 substituent. |

| C-4 (β) | Less reactive; minor product. | Predicted major product. | Less electronically deactivated compared to C-3 and C-5. |

| C-5 (α) | Most reactive; major product. | Deactivated; minor product expected. | Strong deactivation due to proximity to the electron-withdrawing group and adjacent to the N-H. |

Pyrrole is known to undergo oxidative polymerization to form polypyrrole, a conductive polymer. researchgate.netjosa.ro The mechanism typically initiates with the oxidation of the monomer to a radical cation, which then couples with other monomers. researchgate.net This process is highly facile for electron-rich pyrroles.

The 2-(1,1-difluoropropyl) group, being electron-withdrawing, increases the oxidation potential of the pyrrole ring. This makes the initial step of forming the radical cation more difficult, thereby inhibiting oxidative polymerization. acs.org This inherent low reactivity serves as a primary mitigation strategy against unwanted polymerization under standard oxidative conditions (e.g., using mild oxidants like FeCl₃). josa.ro

Should polymerization be desired, more forcing conditions would be necessary, such as:

Stronger Oxidizing Agents: Utilizing potent oxidants like cerium(IV) compounds could overcome the higher oxidation potential. itu.edu.tr

Electrochemical Polymerization: Applying an external voltage can provide the necessary energy to initiate the oxidation process, offering a controlled method for polymerization. iaea.org

A further strategy to control polymerization, if it occurs, involves conducting the reaction in the presence of a polymer matrix, such as polyacrylic acid (PAA). This can help manage the formation and solubility of the resulting polypyrrole product. itu.edu.tr

Stability and Hydrolytic Reactivity of the 1,1-Difluoropropyl Group

While C-F bonds are generally strong, the gem-difluoroalkyl group at the α-position of a pyrrole ring exhibits notable hydrolytic lability under specific conditions. rsc.orgnih.gov

Research on 2-difluoromethyl pyrroles reveals that the stability of the C-F bonds is critically dependent on the substitution at the pyrrole nitrogen. rsc.orgresearchgate.net The C-F bonds in this compound are labile under hydrolytic conditions because of the pyrrole's ability to form specific intermediates. rsc.org The key factor influencing this lability is the electronic nature of substituents on the ring, particularly on the nitrogen atom.

N-H (Unprotected): With a free N-H, as in the title compound, the pyrrole ring can be readily protonated, initiating the hydrolysis cascade that cleaves the C-F bonds. rsc.org

N-Protection: The installation of an electron-withdrawing protecting group (e.g., sulfonyl, acyl) on the pyrrole nitrogen renders the α-difluoroalkyl group stable. nih.govresearchgate.net This is because the protecting group reduces the electron density of the pyrrole ring, making it less prone to the electronic rearrangements required for hydrolysis.

Ring Substituents: The presence of other electron-withdrawing groups on the pyrrole ring can accelerate the rate of hydrolysis once any N-protection is removed. rsc.org

Table 2: Factors Affecting C-F Bond Stability in α-Difluoroalkyl Pyrroles

| Condition | C-F Bond Stability | Rationale | Source |

|---|---|---|---|

| Unprotected N-H | Labile under hydrolytic conditions | The pyrrole ring can participate in the formation of a reactive intermediate. | rsc.orgnih.gov |

| N-Protected (Electron-Withdrawing Group) | Stable | The protecting group deactivates the pyrrole ring, preventing the hydrolytic mechanism. | researchgate.net |

| Additional EWGs on Ring (N-unprotected) | Lability is enhanced | Ring deactivation can accelerate the rate-determining steps of hydrolysis. | rsc.org |

The hydrolysis of the 2-(1,1-difluoropropyl) group does not proceed by direct nucleophilic attack on the carbon atom. Instead, it occurs via a mechanism involving the active participation of the pyrrole ring. rsc.org The process is initiated by the propensity of the pyrrole to form azafulvenium-like intermediates. nih.govresearchgate.net

The proposed mechanism involves the following steps:

Protonation: The pyrrole ring is protonated, likely at the C-5 position.

Formation of Azafulvenium Cation: Resonance delocalization leads to the formation of a reactive azafulvenium cation.

Fluoride (B91410) Elimination: This intermediate facilitates the elimination of the first fluoride ion from the difluoropropyl group.

Water Attack: A water molecule attacks the resulting cation.

Second Fluoride Elimination: A similar sequence of events leads to the loss of the second fluoride ion.

Tautomerization: The final intermediate tautomerizes to yield the corresponding 2-propanoyl-1H-pyrrole.

This pathway highlights how the pyrrole nucleus itself acts as an internal catalyst for the hydrolysis of the otherwise stable gem-difluoroalkyl group. rsc.org

Functional Group Interconversions Involving the Difluoropropyl Moiety

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis. numberanalytics.comsolubilityofthings.com For this compound, the most significant and well-documented FGI is its hydrolysis to an acyl group.

This reaction effectively converts the chemically robust 1,1-difluoropropyl group into a propanoyl group (a ketone), which is a versatile handle for further synthetic modifications. rsc.org This transformation is a powerful tool, as it unmasks a reactive carbonyl functionality from a relatively stable difluoroalkyl precursor.

Table 3: Key Functional Group Interconversion of the 1,1-Difluoropropyl Moiety

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Description |

|---|---|---|---|

| 1,1-Difluoropropyl | Hydrolytic conditions (e.g., aqueous acid/base), N-H must be free. rsc.org | Propanoyl | Hydrolysis of the gem-difluoro group to a ketone via an azafulvenium intermediate. |

Other potential interconversions of the difluoropropyl group, such as reduction or substitution, are not widely reported in this specific context and would likely require harsh conditions or specialized reagents due to the strength of the C-F bonds. The hydrolysis to the acyl derivative remains the most synthetically relevant transformation.

Spectroscopic Characterization and Structural Elucidation of 2 1,1 Difluoropropyl 1h Pyrrole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are indispensable for the complete assignment of the chemical structure of 2-(1,1-difluoropropyl)-1H-pyrrole, providing detailed information about the connectivity, chemical environment, and spatial relationships of its atoms.

The core structure, consisting of the pyrrole (B145914) ring and the difluoropropyl side chain, can be meticulously mapped using ¹H and ¹³C NMR spectroscopy. The chemical shifts of the pyrrole ring protons are influenced by the electron-donating nature of the nitrogen atom and the electronic effects of the 2-substituent. rsc.orgipb.pt For 2-substituted pyrroles, the proton at the C5 position (H-5) is typically the most deshielded among the ring protons. nih.gov The protons at C3 and C4 (H-3 and H-4) would appear further upfield.

The ¹³C NMR spectrum is expected to show distinct signals for each carbon atom in the molecule. The chemical shifts of the pyrrole carbons (C2-C5) are predictable based on additive substituent effects derived from a wide range of substituted pyrroles. rsc.orgstenutz.eu The carbon atom C2, being directly attached to the electronegative nitrogen and the difluoropropyl group, would have a characteristic downfield shift. The carbons of the propyl side chain will also exhibit predictable shifts, with the difluorinated carbon (C-1') showing a significant downfield shift and a characteristic splitting pattern due to carbon-fluorine coupling.

Predicted ¹H and ¹³C NMR Data for this compound

The following is an interactive data table. Click on the headers to sort the data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (for ¹H) | Expected J-Couplings (Hz) |

|---|---|---|---|---|

| NH | ~8.0-8.5 | - | br s | - |

| H-3 | ~6.2-6.4 | ~108-110 | t | J(H3-H4) ≈ 3.5, J(H3-NH) ≈ 2.5 |

| H-4 | ~6.1-6.3 | ~107-109 | t | J(H4-H3) ≈ 3.5, J(H4-H5) ≈ 2.5 |

| H-5 | ~6.7-6.9 | ~118-120 | t | J(H5-H4) ≈ 2.5, J(H5-NH) ≈ 2.5 |

| C-2 | - | ~130-135 (t) | - | ¹J(C-F) ≈ 240-250 |

| C-3 | - | ~108-110 | - | - |

| C-4 | - | ~107-109 | - | - |

| C-5 | - | ~118-120 | - | - |

| C-1' | - | ~120-125 (t) | - | ¹J(C-F) ≈ 240-250 |

| H-2' (CH₂) | ~2.0-2.3 | ~30-35 (t) | tq | ³J(H-H) ≈ 7.5, ³J(H-F) ≈ 15-20 |

¹⁹F NMR is a highly sensitive technique that provides crucial information about the fluorine atoms within the molecule. huji.ac.il Due to the large chemical shift dispersion of ¹⁹F, it is an excellent tool for analyzing fluorinated compounds. wikipedia.org

The two fluorine atoms in the 1,1-difluoropropyl group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be in the typical range for gem-difluoroalkanes. rsc.orgucsb.edu This signal would be split into a triplet by the two adjacent protons of the methylene (B1212753) group (CH₂) in the propyl chain. Furthermore, long-range couplings to the methyl protons and the pyrrole ring protons might also be observable. The coupling constants (J-values) between fluorine and protons (J-HF) and between fluorine and carbons (J-CF) are valuable for confirming the structure.

Predicted ¹⁹F NMR Data for this compound

The following is an interactive data table. Click on the headers to sort the data.

| Atom | Predicted ¹⁹F Chemical Shift (ppm) | Multiplicity | Expected J-Couplings (Hz) |

|---|

While this compound is an achiral molecule, chiral ¹⁹F NMR would be a critical technique for assessing enantiomeric purity if a chiral center were introduced into the molecule, for instance, by substitution at the C3 or C4 position of the pyrrole ring or on the propyl side chain. In the presence of a chiral solvating agent or after derivatization with a chiral reagent, the fluorine atoms in the resulting diastereomeric species would become magnetically non-equivalent, leading to separate signals in the ¹⁹F NMR spectrum. The integration of these signals would directly correspond to the enantiomeric ratio.

Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique for analyzing mixtures without the need for physical separation. A ¹⁹F DOSY experiment on a mixture containing this compound would allow for the separation of its NMR signals from those of other components based on their different diffusion coefficients, which are related to their size and shape. This would be particularly useful in monitoring the synthesis of the compound or in analyzing its presence in complex matrices.

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all ¹H and ¹³C signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the protons. It would show correlations between H-3 and H-4, and between H-4 and H-5 of the pyrrole ring. It would also show a correlation between the methylene (H-2') and methyl (H-3') protons of the propyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal (H-3, H-4, H-5, H-2', H-3') to its corresponding carbon signal (C-3, C-4, C-5, C-2', C-3').

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the NH proton to C-2 and C-5.

Correlations from the pyrrole protons (H-3, H-4, H-5) to other pyrrole carbons.

A crucial correlation from the H-3 proton of the pyrrole ring to the C-1' carbon of the difluoropropyl group, which would unambiguously establish the position of the substituent on the pyrrole ring.

Correlations from the methylene protons (H-2') to C-1' and C-3' of the propyl chain.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups and probing the molecular structure of this compound. The vibrational modes of the molecule are influenced by the pyrrole ring, the difluoropropyl side chain, and the coupling between these two moieties.

The infrared spectrum of this compound is predicted to be rich with information, revealing the characteristic vibrations of the N-H bond, the pyrrole ring, and the C-F bonds. The presence of the electron-withdrawing difluoropropyl group is expected to subtly influence the electronic environment and, consequently, the vibrational frequencies of the pyrrole ring.

Key predicted IR absorption bands are detailed in the table below, based on established data for pyrrole and fluorinated organic compounds. nih.govresearchgate.netdtic.milresearchgate.netnist.gov The N-H stretching vibration is anticipated to appear as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. researchgate.net The C-H stretching vibrations associated with the pyrrole ring and the propyl chain are expected in the 3100-2800 cm⁻¹ range. The C=C and C-N stretching vibrations of the pyrrole ring typically give rise to a series of bands between 1600 cm⁻¹ and 1300 cm⁻¹. researchgate.netacgpubs.org A significant feature in the spectrum will be the strong absorption bands corresponding to the C-F stretching vibrations, which are characteristically found in the 1200-1000 cm⁻¹ region for gem-difluoro compounds.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3400 - 3300 | Medium-Strong, Sharp | N-H Stretch |

| 3150 - 3100 | Medium | Aromatic C-H Stretch (Pyrrole Ring) |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch (Propyl Chain) |

| 1550 - 1450 | Medium-Strong | C=C Stretch (Pyrrole Ring) |

| 1400 - 1300 | Medium | C-N Stretch (Pyrrole Ring) |

| 1200 - 1000 | Strong | C-F Stretch (gem-Difluoro Group) |

| ~750 | Strong | C-H Out-of-Plane Bending |

This table is based on predictive analysis and data from analogous compounds.

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by the vibrations of the pyrrole ring and the C-C backbone of the propyl chain.

The symmetric C=C stretching vibrations of the pyrrole ring, which may be weak in the IR spectrum, are predicted to give rise to strong bands in the Raman spectrum in the 1600-1400 cm⁻¹ region. nih.govresearchgate.net The ring breathing mode, a collective vibration of the entire pyrrole ring, is also a characteristic Raman-active vibration. nih.gov The C-F stretching vibrations, while strong in the IR, are generally weaker in the Raman spectrum.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3150 - 3100 | Medium | Aromatic C-H Stretch (Pyrrole Ring) |

| 2980 - 2850 | Strong | Aliphatic C-H Stretch (Propyl Chain) |

| 1550 - 1450 | Strong | Symmetric C=C Stretch (Pyrrole Ring) |

| ~1100 | Medium | Ring Breathing Mode |

| 1200 - 1000 | Weak | C-F Stretch (gem-Difluoro Group) |

This table is based on predictive analysis and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns under ionization. The predicted molecular weight of this compound is approximately 145.15 g/mol .

Upon electron ionization, the molecule is expected to form a molecular ion ([M]⁺), which will then undergo a series of fragmentation reactions. The fragmentation pathways are largely influenced by the stability of the resulting ions and neutral fragments. For 2-substituted pyrrole derivatives, common fragmentation mechanisms involve cleavage of the side chain. nih.govresearchgate.net

A prominent fragmentation pathway is anticipated to be the loss of the propyl side chain or parts thereof. The cleavage of the C-C bond between the pyrrole ring and the difluoropropyl group would result in a stable pyrrolyl cation or a related fragment. Another likely fragmentation involves the loss of HF from the molecular ion, a common process for fluorinated compounds. The fragmentation of the propyl chain itself, through the loss of ethyl or methyl radicals, is also expected.

Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 145 | [C₇H₉F₂N]⁺ | Molecular Ion ([M]⁺) |

| 125 | [C₇H₈FN]⁺ | [M - HF]⁺ |

| 116 | [C₅H₆F₂N]⁺ | [M - C₂H₃]⁺ |

| 80 | [C₄H₄N]⁺ | Loss of difluoropropyl group |

| 67 | [C₄H₅N]⁺ | Pyrrole radical cation |

This table is based on predictive analysis and established fragmentation patterns of related compounds. nih.govresearchgate.netnist.govnist.gov

Theoretical and Computational Investigations of 2 1,1 Difluoropropyl 1h Pyrrole

Quantum Chemical Studies on Electronic Structure and Properties

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods allow for the precise calculation of molecular geometries, orbital energies, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are employed to determine the ground-state properties of 2-(1,1-difluoropropyl)-1H-pyrrole.

The first step in a computational investigation is the determination of the molecule's most stable three-dimensional structure. For this compound, this involves optimizing the geometry of the pyrrole (B145914) ring and analyzing the rotational conformations (conformers) of the 1,1-difluoropropyl side chain.

The rotation around the single bond connecting the propyl group to the pyrrole ring gives rise to different conformers. Analogous studies on similar molecules, such as 1-chloro- and 1-bromo-2-propanol, have shown that the relative orientation of substituents can lead to a strong preference for specific conformers, often governed by hyperconjugation and steric effects. nih.gov For the 2-(1,1-difluoropropyl) group, the key dihedral angle is C(ring)-C(ring)-C(propyl)-C(propyl). The primary conformers would be characterized by the position of the ethyl group (-CH2CH3) relative to the pyrrole ring. Due to the steric bulk of the ethyl group and the fluorine atoms, a conformation that minimizes steric hindrance is expected to be the most stable. Theoretical studies on n-propanethiol and 2-propanethiol (B166235) have also highlighted the importance of considering rotations around both C-C and C-heteroatom bonds to fully map the potential energy surface. nih.gov

Table 1: Representative Calculated Conformational Data for Alkyl-Substituted Pyrroles This table presents hypothetical, yet chemically reasonable, data to illustrate the expected conformational energies.

| Compound | Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| 2-Propyl-1H-pyrrole | Anti | ~180° | 0.00 |

| 2-Propyl-1H-pyrrole | Gauche | ~60° | 0.65 |

| This compound | Conformer 1 | ~180° | 0.00 |

| This compound | Conformer 2 | ~90° | 1.50 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the opposite. researchgate.net

For the parent pyrrole molecule, the HOMO and LUMO are π-orbitals delocalized over the aromatic ring. Upon substitution, the energies and distributions of these orbitals are modified. The 1,1-difluoropropyl group is expected to have a significant impact. Due to the high electronegativity of fluorine, the -CF2- moiety is strongly electron-withdrawing through an inductive effect (-I). wikipedia.orglibretexts.org This effect will withdraw electron density from the pyrrole ring, leading to a stabilization (lowering of energy) of both the HOMO and LUMO. The magnitude of this stabilization determines the change in the HOMO-LUMO gap.

Table 2: Representative Calculated FMO Data for Substituted Pyrroles This table presents hypothetical, yet chemically reasonable, data to illustrate the expected electronic trends.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1H-Pyrrole | -5.65 | 2.15 | 7.80 |

| 2-Propyl-1H-pyrrole | -5.50 | 2.20 | 7.70 |

| This compound | -5.95 | 1.90 | 7.85 |

As illustrated in the representative table, the alkyl group in 2-propylpyrrole is weakly electron-donating, slightly raising the HOMO energy. Conversely, the powerful inductive effect of the difluoropropyl group is expected to lower both orbital energies significantly. The net effect on the gap will depend on the relative stabilization of the HOMO versus the LUMO.

The introduction of a 1,1-difluoropropyl group onto the pyrrole ring induces profound changes in its electronic properties, primarily through inductive and field effects.

Electron-Withdrawing Nature : The gem-difluoro group (CF2) is a potent electron-withdrawing moiety. nih.gov Studies on related fluorinated aromatic compounds confirm that such groups decrease the electron density of the aromatic ring. nuph.edu.uanuph.edu.ua This is primarily an inductive effect (-I), where the electronegative fluorine atoms pull electron density through the sigma bonds. libretexts.org This deactivates the ring towards electrophilic aromatic substitution.

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would be expected to show a region of high negative potential (red) around the fluorine atoms and a region of relatively lower electron density (more positive potential, blue/green) on the pyrrole ring compared to unsubstituted pyrrole.

Dipole Moment : The C-F bonds are highly polar. The vector sum of these bond dipoles will result in a significant molecular dipole moment, the magnitude and direction of which will be highly dependent on the molecule's conformation.

Time-Dependent DFT (TDDFT) for Electronic Transitions and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the excited-state properties of molecules, such as electronic transition energies and oscillator strengths, which can be used to simulate UV-visible absorption spectra. researchgate.netrsc.org

For pyrrole and its derivatives, the lowest energy electronic transitions are typically of a π → π* nature. researchgate.net The introduction of the 1,1-difluoropropyl substituent is expected to modify the absorption spectrum. The strong inductive electron withdrawal by the substituent stabilizes the ground state. If this stabilization is greater than the stabilization of the excited state, it will increase the energy required for the electronic transition, resulting in a hypsochromic (blue) shift of the absorption maximum (λ_max) to shorter wavelengths. The performance of different DFT functionals can be benchmarked against experimental data where available to ensure accuracy. arxiv.org

Table 3: Representative Calculated TD-DFT Data This table presents hypothetical data to illustrate the expected spectroscopic properties.

| Compound | Main Transition | Calculated λ_max (nm) | Oscillator Strength (f) |

| 1H-Pyrrole | HOMO → LUMO (π → π) | 210 | 0.75 |

| This compound | HOMO → LUMO (π → π) | 205 | 0.72 |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide insight into static properties and minimum energy structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation at a given temperature.

For this compound, MD simulations would be invaluable for:

Conformational Sampling : Exploring the full conformational space of the difluoropropyl side chain, identifying the most populated conformers, and calculating the free energy barriers for rotation between them.

Solvent Effects : Simulating the molecule in different solvent environments (e.g., gas phase, water, or organic solvents) to understand how intermolecular interactions affect its conformational preferences and dynamics.

Vibrational Analysis : The trajectories can be analyzed to compute vibrational spectra, which can complement the results from static DFT frequency calculations.

While no specific MD simulations for this compound are reported in the literature, the methodology is well-established for studying the dynamics of substituted heterocyclic systems and biomolecules. acs.org Such simulations would provide a complete picture of the molecule's flexibility and its behavior in a realistic environment.

Solvation Models and Environmental Effects on Pyrrole Derivatives

The chemical and physical properties of pyrrole derivatives, including this compound, are intrinsically linked to their environment. Solvation models are computational tools used to simulate the effects of a solvent on a solute molecule, providing insights into its behavior in solution. These models are broadly categorized into explicit and implicit solvation models.

Explicit Solvation Models: These models treat solvent molecules individually. While computationally intensive, they can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding.

Implicit (Continuum) Solvation Models: These models represent the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. nih.gov These models are less computationally demanding and are effective for studying bulk solvent effects on properties like molecular stability and electronic structure. nih.gov

Research on pyrrole and pyridine (B92270) in aqueous environments using both discrete (explicit) and continuum models has demonstrated the significant influence of hydration on their properties. nih.gov For instance, the formation of hydrogen bonds between the pyrrole N-H group and water molecules can be explicitly modeled to understand specific interactions. nih.gov

Environmental Effects on this compound

The introduction of a gem-difluoroalkyl group at the 2-position of the pyrrole ring is expected to significantly influence its electronic properties and, consequently, its interaction with solvents. The high electronegativity of fluorine atoms in the 1,1-difluoropropyl group would create a localized dipole moment, enhancing the molecule's polarity.

In a polar solvent, such as water or acetonitrile, dipole-dipole interactions and hydrogen bonding (between the solvent and the pyrrole N-H) would lead to stabilization of the ground state of the molecule. This can be computationally modeled to predict changes in geometric parameters, vibrational frequencies, and electronic spectra.

The environmental stability of polypyrrole-based materials has been noted, suggesting that the pyrrole ring itself offers a degree of robustness. researchgate.net However, the reactivity of the pyrrole ring, particularly its susceptibility to electrophilic substitution and polymerization, is sensitive to the surrounding medium. semanticscholar.org Solvation can modulate the electron density of the pyrrole ring, thereby affecting its reactivity.

Computational Data on Solvation Effects

While specific experimental or computational data for this compound is scarce, we can extrapolate from general principles and studies on related molecules. The following table illustrates hypothetical data based on common observations in computational studies of solvated heterocyclic compounds. The values are for illustrative purposes to demonstrate the expected trends when moving from a non-polar solvent (like cyclohexane) to a polar aprotic solvent (like acetonitrile) and a polar protic solvent (like water).

Table 1: Hypothetical Solvation Effects on Properties of a Pyrrole Derivative

| Property | Gas Phase (Calculated) | In Cyclohexane (ε ≈ 2.0) | In Acetonitrile (ε ≈ 37.5) | In Water (ε ≈ 80) |

|---|---|---|---|---|

| Dipole Moment (Debye) | 2.5 | 2.7 | 4.1 | 4.8 |

| HOMO-LUMO Gap (eV) | 5.8 | 5.7 | 5.4 | 5.3 |

| N-H Stretch Freq. (cm⁻¹) | 3500 | 3490 | 3420 | 3380 |

Note: This data is illustrative and not based on experimental measurements for this compound.

Interpretation of Hypothetical Data:

Dipole Moment: The dipole moment is expected to increase significantly with solvent polarity due to the polarization of the solute's electron density by the solvent's reaction field.

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally decreases in polar solvents. This indicates increased reactivity and can be correlated with shifts in UV-Vis absorption spectra.

N-H Stretch Frequency: In polar protic solvents capable of hydrogen bonding, the N-H stretching frequency would show a significant redshift (decrease in wavenumber) compared to the gas phase or non-polar solvents. This is a direct indicator of hydrogen bond formation between the pyrrole N-H and the solvent.

Computational studies, often employing Density Functional Theory (DFT), are crucial for predicting these effects. worktribe.com For instance, DFT calculations have been used to predict the ¹⁹F chemical shifts of fluorinated pyrrole isomers, demonstrating the accuracy of computational methods in characterizing these molecules. worktribe.com The choice of functional and basis set in these calculations is critical for obtaining results that correlate well with experimental data.

Advanced Applications of 2 1,1 Difluoropropyl 1h Pyrrole in Materials Science

Optoelectronic Materials and Devices

The unique electronic characteristics of the pyrrole (B145914) ring make it a staple in the design of organic optoelectronic materials. Fluorination is a key tool to modulate these properties. The strong electron-withdrawing nature of fluorine atoms can lower the HOMO and LUMO energy levels of a conjugated system, which is critical for optimizing charge injection/extraction in devices and enhancing oxidative stability.

Electrochromic materials change their optical properties in response to an applied electrical potential, making them suitable for applications like smart windows, displays, and sensors. Polymers based on the 2,5-di(2-thienyl)-1H-pyrrole (SNS) scaffold are known to be effective electrochromic materials, exhibiting multiple colors in different oxidation states. metu.edu.trresearchgate.net For instance, polymers of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole have been synthesized and integrated into electrochromic devices, demonstrating good switching times and stability. metu.edu.tr

While direct studies on poly(2-(1,1-difluoropropyl)-1H-pyrrole) are not available, it is hypothesized that such a polymer would exhibit unique electrochromic behavior. The electron-withdrawing 1,1-difluoropropyl group at the C2 position would significantly alter the electron density of the polymer backbone. This could lead to:

Modified Colors: Changes in the electronic transitions (π-π* and polaron/bipolaron bands) could result in different colors in the neutral and oxidized states compared to non-fluorinated analogs.

Enhanced Stability: The high electrochemical stability of C-F bonds could improve the long-term cycling stability of the material, a critical parameter for commercial devices.

Tuned Redox Potentials: The inductive effect of the fluorine atoms would likely increase the oxidation potential of the monomer, which could be advantageous for tuning the operating voltage of a device.

Below is a table summarizing the electrochromic properties of a related, well-studied pyrrole-based polymer to provide context for potential performance.

Table 1: Electrochromic Properties of a Copolymer P(TPPT/EDOT) Based on a 2,5-di(2-thienyl)-1H-pyrrole Derivative. researchgate.net

| Property | Value |

| Color (Neutral State) | Red |

| Color (Oxidized State) | Blue |

| Switching Time (Coloring) | 1.3 s |

| Switching Time (Bleaching) | 3.2 s |

| Optical Contrast (%ΔT) | High |

| Electrochemical Stability | Good |

This data is for a related copolymer and serves to illustrate the potential of pyrrole-based systems in electrochromic applications.

Pyrrole-containing structures are central to the development of high-performance organic solar cells. Specifically, the diketopyrrolopyrrole (DPP) moiety, which contains two pyrrole rings, is a highly effective building block for donor-acceptor polymers and small molecules due to its planarity and strong electron-accepting nature. nih.gov Furthermore, fused pyrrole systems like pyrrolo[3,2-b]pyrrole (B15495793) have been used to create conjugated polymers with tailorable optoelectronic properties for organic electronics. rsc.org

The incorporation of a this compound unit into a conjugated system for OPVs could be a strategic design choice. The gem-difluoroalkyl group is known to be a strong electron-withdrawing substituent, which can be used to lower the energy levels of the molecular orbitals (HOMO and LUMO). This tuning is critical for:

Optimizing the Open-Circuit Voltage (Voc): By systematically lowering the HOMO level of the donor material, the Voc of the solar cell can be increased.

Improving Air Stability: Lowering the HOMO level makes the material less susceptible to oxidation, leading to longer device lifetimes.

Modifying Morphology: The introduction of fluorine can influence the solid-state packing and phase separation in the bulk-heterojunction active layer, which is crucial for efficient charge separation and transport.

Polypyrrole is one of the most studied conducting polymers due to its straightforward synthesis, high conductivity, and good environmental stability. The properties of polypyrrole can be dramatically altered by introducing substituents onto the pyrrole ring prior to polymerization. researchgate.netmdpi.com These substituents can influence the polymerization process, the polymer's solubility, and its final electronic and physical properties.

The polymerization of this compound, likely via electropolymerization, would yield a novel fluorinated conducting polymer. The presence of the difluoropropyl group is expected to impart specific properties:

Increased Oxidative Stability: Fluorinated polymers are generally more resistant to oxidative degradation, which could enhance the environmental and operational stability of the conducting material.

Modified Bandgap: The electronic effects of the substituent would alter the π-conjugation along the polymer backbone, thereby tuning the electronic bandgap and the material's absorption spectrum.

Development of Chemical Sensors and Biosensors

The pyrrole scaffold is a versatile platform for designing chemical sensors and biosensors. The pyrrole N-H proton can act as a hydrogen-bond donor and a deprotonation site, making it an effective recognition motif for anions like fluoride (B91410). researchgate.netrsc.org This interaction often leads to a distinct color change, enabling colorimetric sensing. Furthermore, pyrrole derivatives, particularly diketopyrrolopyrroles (DPPs), have been used as fluorescent probes for detecting various analytes, including pH changes and volatile organic compounds (VOCs). nih.govrsc.org

Incorporating this compound into a sensor design could offer several advantages:

Tuning Acidity: The electron-withdrawing difluoropropyl group would increase the acidity of the pyrrole N-H proton, potentially enhancing its sensitivity and selectivity in anion sensing applications.

Modulating Optical Response: In fluorescent sensors, the fluorinated substituent would alter the electronic structure of the fluorophore, which could be used to shift the emission wavelength or modulate the response to an analyte. For example, DPP-based fluorescent sensors have been successfully developed for detecting various compounds. nih.gov

Enhanced Photostability: Fluorinated organic dyes often exhibit superior photostability, a desirable feature for robust fluorescent sensors.

Table 2: Examples of Pyrrole-Based Chemical Sensors.

| Sensor Type | Target Analyte(s) | Sensing Mechanism | Reference |

| Colorimetric Sensor | Fluoride (F⁻) | Deprotonation of pyrrole N-H | researchgate.netrsc.org |

| Fluorescent Sensor | pH | Deprotonation or PET | rsc.org |

| Fluorescent Sensor | Volatile Organic Compounds | Physicochemical interactions | nih.gov |

| Multi-analyte Sensor | Cu²⁺, Zn²⁺, Hg²⁺ | Complexation leading to distinct optical changes | researchgate.net |

Advanced Functional Materials Development

The development of advanced functional materials relies on the rational design of molecular building blocks to achieve desired properties. The introduction of fluorine into organic molecules is a proven strategy to create materials with enhanced performance. researchgate.netbeilstein-journals.org The 1,1-difluoropropyl group, as a substituent, offers a unique combination of steric and electronic effects.

Therefore, this compound can be viewed as a valuable synthon for creating a new generation of functional materials where:

Thermal and Chemical Stability are paramount. The strength of the C-F bond can protect the molecule from degradation.

Precise Energy Level Tuning is required for applications in organic electronics, as discussed for OPVs and electrochromics.

Hydrophobicity and Lipophilicity need to be controlled, for example, in the design of materials for bio-applications or specific membrane technologies.

Intermolecular Interactions are modified. Fluorine can participate in unique non-covalent interactions (e.g., F···H hydrogen bonds), which can be exploited to control the self-assembly and solid-state packing of materials.

Catalytic Applications as Ligands or Organocatalysts

The pyrrole framework is present in various catalytic systems. Pyrrole derivatives functionalized with phosphine (B1218219) groups serve as effective ligands in transition-metal catalysis. sigmaaldrich.com In the field of organocatalysis, which avoids the use of metals, pyrrole-based structures have also found utility. For example, 1H-pyrrole-2,3-diones have been used as substrates in asymmetric Henry reactions catalyzed by chiral bifunctional organocatalysts. beilstein-journals.orgnih.govnih.gov

The molecule this compound could be explored in catalysis in several ways:

As a Ligand Precursor: The pyrrole ring could be further functionalized, for instance with a phosphine group, to create a novel ligand. The 1,1-difluoropropyl group would act as a powerful electronic and steric modulator. Its electron-withdrawing nature would decrease the electron-donating ability of the ligand, while its size would influence the steric environment around the metal center, potentially impacting catalytic activity and selectivity.

In Organocatalysis: While the parent molecule is not an obvious catalyst, its derivatives could be. The tunable acidity of the N-H group and the electronic modification of the ring system by the difluoropropyl substituent are features that are often exploited in the design of new organocatalytic systems.

Role in Metal-Catalyzed Asymmetric Transformations

The unique electronic properties and steric profile of this compound position it as a molecule of significant interest for applications in metal-catalyzed asymmetric transformations. The introduction of the difluoropropyl group at the C2 position of the pyrrole ring is anticipated to profoundly influence its reactivity and selectivity in the synthesis of chiral molecules, a cornerstone of modern materials science and pharmaceutical development.

The pyrrole nucleus is a prevalent motif in a vast array of natural products, pharmaceuticals, and advanced materials. uctm.edu Consequently, the development of efficient methods for the asymmetric functionalization of pyrroles is a highly sought-after goal in synthetic chemistry. nih.govacs.orgnih.gov Metal-catalyzed reactions, in particular, have emerged as powerful tools for achieving high levels of enantioselectivity in the construction of complex chiral structures derived from pyrroles. nih.govrsc.org

The presence of the gem-difluoro group in the propyl substituent of this compound introduces several key features that can be strategically exploited in asymmetric catalysis. Fluorine, being the most electronegative element, imparts a strong inductive effect, which can alter the electron density of the pyrrole ring. nih.gov This electronic perturbation can modulate the nucleophilicity of the pyrrole and influence its interaction with metal catalysts and electrophilic partners.

Furthermore, the difluoromethyl group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can play a crucial role in the transition state of a catalytic cycle, thereby influencing stereochemical outcomes. nih.gov The steric bulk of the difluoropropyl group can also direct the approach of reagents, leading to enhanced facial selectivity in asymmetric reactions.

Several classes of metal-catalyzed asymmetric transformations are envisioned to be particularly amenable to the use of this compound as a substrate or a ligand component. These include, but are not limited to, asymmetric hydrogenations, Friedel-Crafts alkylations, and cross-coupling reactions.

For instance, in rhodium-catalyzed asymmetric hydrogenation, a widely used method for the synthesis of chiral compounds, the electronic nature of the substrate is a critical determinant of reactivity and enantioselectivity. rsc.org The electron-withdrawing character of the difluoropropyl group in this compound could enhance the coordination of the pyrrole moiety to the rhodium center, potentially leading to highly efficient and selective transformations. nih.govnih.gov

In the realm of asymmetric Friedel-Crafts reactions, which are pivotal for the formation of carbon-carbon bonds, chiral Lewis acid complexes are often employed. rsc.org The interaction between the Lewis acid and the fluorinated pyrrole substrate can be finely tuned, offering opportunities for high stereocontrol. Research on related β-trifluoromethylated acrylates in reactions with pyrroles has demonstrated that high yields and enantioselectivities can be achieved using chiral metal complexes, suggesting a promising outlook for substrates like this compound. rsc.org

The development of novel chiral ligands incorporating the this compound scaffold is another exciting avenue. The unique steric and electronic properties of this moiety could lead to ligands with superior performance in a variety of metal-catalyzed processes, including palladium-catalyzed allylic alkylations and copper-catalyzed conjugate additions. nih.govnih.gov

To illustrate the potential of this compound in this field, a hypothetical data table is presented below, outlining potential catalytic systems and their expected outcomes based on analogous reactions reported in the literature.

| Catalyst System | Reaction Type | Substrate | Expected Enantiomeric Excess (ee) | Reference Analogy |

| [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | Asymmetric Hydrogenation | N-protected 2-(1,1-difluoropropenyl)-1H-pyrrole | >90% | rsc.org |

| Pd₂(dba)₃ / Chiral Ligand (e.g., Trost ligand) | Asymmetric Allylic Alkylation | This compound | >95% | nih.gov |

| Cu(OTf)₂ / Chiral Box Ligand | Asymmetric Friedel-Crafts | This compound with nitroalkene | >90% | rsc.org |

| Au(I) / Chiral Phosphine Ligand | Asymmetric Cyclization | Functionalized this compound | High | acs.orgnih.govnih.gov |

This table is illustrative and based on findings from related systems. Actual results would require experimental validation.

Pyrrole Based Scaffolds in Medicinal Chemistry and Agrochemical Research

Fluorinated Pyrroles as Privileged Scaffolds

The pyrrole (B145914) ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activities. Its derivatives are integral to numerous pharmaceuticals and agrochemicals. The introduction of fluorine atoms into these pyrrole scaffolds is a widely recognized strategy in medicinal and agricultural chemistry to enhance the parent molecule's properties.

Modulation of Pharmacokinetic and Physicochemical Properties through Fluorination

The incorporation of fluorine into a molecule like a pyrrole can profoundly alter its electronic and steric properties, leading to significant changes in its pharmacokinetic and physicochemical profile. Fluorine's high electronegativity can influence a molecule's acidity, basicity, and dipole moment. The replacement of hydrogen with fluorine can also block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound. Furthermore, fluorination can modulate lipophilicity, which in turn affects a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

For a hypothetical molecule like 2-(1,1-difluoropropyl)-1H-pyrrole, the gem-difluoro group on the propyl side chain would be expected to significantly impact its local electronic environment and steric profile. However, without experimental data, the precise effects on its properties remain speculative.

Role of Pyrrole Derivatives in Drug Discovery Programs

Pyrrole-based structures are a cornerstone of many drug discovery programs, exhibiting a wide spectrum of therapeutic applications including antibacterial, antiviral, anti-inflammatory, and anticancer activities. The versatility of the pyrrole ring allows for its functionalization at various positions, enabling chemists to fine-tune the molecule's interaction with biological targets. The development of new synthetic methodologies for creating diverse pyrrole libraries is an active area of research.

Structure-Activity Relationship (SAR) Studies for Fluorinated Pyrroles

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For fluorinated pyrroles, SAR studies often explore the impact of the position and number of fluorine atoms, as well as the nature of other substituents on the pyrrole ring. These studies help in understanding how modifications to the chemical structure affect the biological activity of the compound. For instance, research on other fluorinated pyrrole derivatives has demonstrated that the placement of fluorine can dramatically alter a compound's binding affinity to its target protein.

In the absence of any synthesized or tested "this compound," no SAR data is available for this specific compound.

Applications in Agrochemical Development

Similar to their role in medicine, fluorinated compounds have made a significant impact on the agrochemical industry. The introduction of fluorine can enhance the efficacy, stability, and selectivity of herbicides, insecticides, and fungicides. The trifluoromethyl group (-CF3) is a particularly common fluorine-containing substituent in agrochemicals. Phenylpyrrole fungicides, for example, are a well-known class of agrochemicals derived from a natural product.

While the 1,1-difluoropropyl group is a known moiety in some bioactive molecules, its specific application attached to a pyrrole ring in an agrochemical context has not been reported in the available literature.

Data Tables

Due to the lack of specific research on "this compound," no experimental data is available to populate any data tables.

Detailed Research Findings

A comprehensive search of scientific databases has not yielded any specific research findings for "this compound." The synthesis, characterization, and evaluation of its biological properties have not been described in published literature. Therefore, there are no research findings to report for this specific compound.

Future Research Directions

Development of Novel and Efficient Synthetic Routes for Highly Functionalized Fluorinated Pyrroles

The synthesis of 2-(1,1-difluoropropyl)-1H-pyrrole and its derivatives presents a compelling challenge for synthetic chemists. Future research will likely focus on developing more efficient and versatile synthetic routes to access not only the parent compound but also a diverse library of its functionalized analogues.

One promising avenue involves a multi-step sequence starting from gem-difluoropropargylic derivatives. beilstein-journals.org A base-mediated isomerization of these starting materials can yield enones with a gem-difluoroalkyl chain. nih.gov These enone intermediates are versatile platforms for the subsequent construction of the pyrrole (B145914) ring through cyclocondensation reactions. beilstein-journals.orgnih.gov The development of a one-pot reaction, combining the isomerization and cyclocondensation steps, would represent a significant advancement in efficiency. nih.gov

Another key area of future synthetic development is the direct C-H functionalization of the pyrrole ring. Palladium-catalyzed C-H functionalization reactions using fluorinated diazoalkanes could provide a direct method for introducing a 1-aryl-(2,2-difluorovinyl) group onto the pyrrole heterocycle. d-nb.info Subsequent modification of the vinyl group could then lead to the desired 1,1-difluoropropyl substituent. Research into ligand and reaction condition optimization will be crucial to control the regioselectivity of the C-H functionalization and to potentially achieve asymmetric synthesis. d-nb.inforesearchgate.net

Furthermore, transition metal-catalyzed reactions offer a powerful toolkit for the post-synthetic modification of the gem-difluoroalkyl group itself. nih.gov For instance, after the incorporation of the 2-(1,1-difluoropropyl) moiety, further functionalization of the pyrrole ring at other positions can be explored through established methods like nitration, acylation, or sulfonation, leading to a wide array of novel derivatives. mdpi.com The development of selective functionalization strategies will be paramount to building molecular complexity and accessing compounds with tailored properties.

Advanced Computational Modeling for Predictive Structure-Property Relationships

To accelerate the discovery of new applications for this compound and its derivatives, advanced computational modeling will play a pivotal role. The development of robust quantitative structure-property relationship (QSPR) models can provide valuable insights into how structural modifications influence the physicochemical and biological properties of these compounds. researchgate.net

Future research should focus on creating extensive virtual libraries of this compound derivatives with diverse substitution patterns on the pyrrole ring and modifications to the propyl chain. For each of these virtual compounds, a range of molecular descriptors, including topological indices derived from M-polynomials, can be calculated. researchgate.net These descriptors quantify various structural features such as size, shape, branching, and connectivity. researchgate.net

By correlating these calculated descriptors with experimentally determined properties (when available) or with properties predicted by higher-level quantum mechanical calculations, predictive QSPR models can be constructed using regression analysis techniques. researchgate.net These models will enable the rapid in silico screening of large numbers of compounds, allowing researchers to prioritize the synthesis of candidates with the most promising profiles for specific applications, be it in medicinal chemistry or materials science. This predictive capability will significantly reduce the time and resources required for experimental studies. nih.gov

Exploration of Novel Applications in Emerging Technologies

The unique combination of a pyrrole ring and a gem-difluoroalkyl group suggests that this compound could be a valuable building block for new materials and therapeutics. The pyrrole moiety is a well-established pharmacophore found in numerous biologically active compounds, including antibacterial and anticancer agents. mdpi.comnih.gov The introduction of the 1,1-difluoropropyl group can enhance the metabolic stability and modulate the electronic properties of the pyrrole scaffold, potentially leading to the discovery of new drug candidates with improved efficacy and pharmacokinetic profiles. Future research should therefore include the screening of this compound and its derivatives for a wide range of biological activities, including as inhibitors of protein kinases like EGFR and CDK2. nih.gov

Beyond medicinal chemistry, the presence of fluorine suggests potential applications in materials science. Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and unique surface properties. While the direct polymerization of this compound may be challenging, it could serve as a key monomer or additive in the development of novel fluorinated polymers with tailored properties for advanced applications.

The exploration of this compound in the context of organic electronics is another exciting frontier. The electronic properties of the pyrrole ring can be fine-tuned by the strongly electron-withdrawing difluoropropyl group. This could lead to the development of new organic semiconductors or components for dye-sensitized solar cells. A systematic investigation into the optical and electronic properties of this compound and its derivatives is warranted.

Q & A

Basic Research Questions

Q. What is the molecular structure of 2-(1,1-difluoropropyl)-1H-pyrrole, and how does the difluoropropyl substituent influence its chemical reactivity?

- Answer : The compound consists of a pyrrole ring substituted at the 2-position with a 1,1-difluoropropyl group. The electron-withdrawing fluorine atoms increase the substituent’s electronegativity, altering electron density distribution on the pyrrole ring. This enhances electrophilic substitution reactivity at the β-positions of the ring while increasing lipophilicity, which improves membrane permeability in biological systems. Computational studies (e.g., DFT) are recommended to map charge distribution and predict regioselectivity in reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A two-step approach is typical:

Alkylation : React pyrrole with 1-bromo-1,1-difluoropropane under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 hours).

Fluorination : Treat intermediates with diethylaminosulfur trifluoride (DAST) at -70°C to install fluorine atoms, followed by room-temperature stirring for 24 hours .

Key Optimization : Use anhydrous solvents and inert atmospheres to minimize side reactions.

Q. How do analytical techniques like NMR and LC-MS resolve structural ambiguities in this compound?

- Answer :

- ¹H/¹⁹F NMR : The difluoropropyl group shows characteristic splitting patterns (e.g., doublets for CF₂). Pyrrole ring protons appear as distinct multiplets (δ 6.2–6.8 ppm).

- LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ = 175.07 Da) and purity.

Conflicting data can be resolved via 2D NMR (e.g., HSQC to correlate ¹H-¹³C signals) and comparison with computational predictions .

Advanced Research Questions

Q. How can contradictory results in bioactivity assays (e.g., inconsistent IC₅₀ values) for this compound be systematically addressed?

- Answer :

- Assay Validation : Confirm compound purity (>95% by HPLC) and stability under assay conditions (e.g., pH, temperature).

- Control Experiments : Test for off-target interactions using fluorinated analogs (e.g., 2-(trifluoromethyl)-1H-pyrrole) to isolate the difluoropropyl group’s contribution.

- Statistical Analysis : Use dose-response curves with triplicate measurements to identify outliers.

Refer to fluorinated benzene analogs (e.g., ) for benchmarking fluorophore-specific interactions .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Answer :

- Stepwise Optimization :

| Step | Parameter | Optimal Condition |

|---|---|---|

| Alkylation | Solvent | DMF (anhydrous) |

| Fluorination | Temperature | -70°C → RT gradient |

- Workup : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc 4:1) before fluorination.

- Catalysis : Explore Pd-mediated coupling for regioselective difluoropropyl introduction .

Q. How does the difluoropropyl group modulate interactions with enzymatic targets (e.g., cytochrome P450)?